N-[4-(1H-imidazol-1-yl)phenyl]acetamide
Description
Significance of Imidazole (B134444) Heterocycles in Drug Discovery and Development
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its prevalence in nature, as a core component of essential biomolecules like the amino acid histidine, purines in DNA, and the neurotransmitter histamine, underscores its fundamental biological importance. nih.gov This natural precedent has inspired the incorporation of the imidazole moiety into a vast array of synthetic drugs, leading to a broad spectrum of therapeutic applications.
The unique structural and electronic properties of the imidazole ring contribute to its versatility as a pharmacophore. It can act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions, enabling it to interact with a wide range of biological targets such as enzymes and receptors. nih.gov This adaptability has been harnessed to develop drugs across numerous therapeutic areas.
Table 1: Examples of Imidazole-Containing Drugs and their Therapeutic Applications
| Drug | Therapeutic Class |
| Metronidazole | Antibacterial, Antiprotozoal nih.gov |
| Cimetidine | H2 receptor antagonist (anti-ulcer) drugbank.com |
| Ketoconazole | Antifungal drugbank.com |
| Losartan | Angiotensin II receptor blocker (antihypertensive) |
| Dacarbazine | Anticancer nih.gov |
| Azathioprine | Immunosuppressant nih.gov |
The continued exploration of imidazole derivatives in drug discovery is fueled by their proven success and the potential for further optimization. nih.gov Researchers are constantly modifying the imidazole core to enhance target specificity, improve pharmacokinetic profiles, and overcome drug resistance.
Overview of Acetamide (B32628) Derivatives in Pharmaceutical Research
The acetamide functional group, characterized by the structure -NHC(=O)CH₃, is another mainstay in pharmaceutical research and development. Its presence in numerous approved drugs attests to its value in modulating the physicochemical and biological properties of a molecule. patsnap.com The amide bond is a key feature in peptides and proteins, and its incorporation into small molecule drugs can facilitate interactions with biological targets.
Acetamide derivatives have demonstrated a wide array of pharmacological activities, highlighting their importance as a versatile component in drug design. archivepp.com The acetamide moiety can influence a compound's solubility, stability, and ability to cross biological membranes. patsnap.com Furthermore, it can serve as a scaffold for further chemical modifications, allowing for the fine-tuning of a drug's activity. archivepp.com
Table 2: Biological Activities of Acetamide-Containing Compounds
| Biological Activity |
| Anti-inflammatory archivepp.com |
| Analgesic |
| Anticonvulsant |
| Antiviral nih.gov |
| Anticancer |
| Antibacterial |
The use of the acetamide group can also be a strategic approach in the development of prodrugs, where the amide bond is designed to be cleaved in vivo to release the active drug. archivepp.com This can improve a drug's pharmacokinetic properties and target its delivery.
Rationale for Investigating the N-[4-(1H-imidazol-1-yl)phenyl]acetamide Scaffold
The decision to investigate the This compound scaffold is a logical progression based on the established and diverse therapeutic potential of its constituent parts. This specific arrangement, where an acetamide group is linked to a phenyl ring which in turn is substituted with an imidazole moiety, creates a unique chemical entity with the potential for novel biological activities.
The rationale for exploring this particular scaffold is multifaceted:
Modulation of Physicochemical Properties: The acetamide group can influence the solubility, lipophilicity, and metabolic stability of the imidazole-containing molecule. This can have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug development.
Scaffold for Library Synthesis: The this compound structure provides a versatile template for the creation of chemical libraries. By systematically modifying the acetamide or imidazole portions of the molecule, or by adding substituents to the phenyl ring, researchers can generate a diverse set of compounds for screening against a wide range of biological targets.
Targeting Specific Disease Pathways: Both imidazole and acetamide derivatives have been independently implicated in various disease pathways. For example, imidazole-containing compounds have shown promise as inhibitors of certain kinases, while acetamide derivatives have been explored as anti-inflammatory agents. The combined scaffold of this compound, therefore, presents an attractive starting point for the design of inhibitors targeting pathways where both moieties might contribute to binding and efficacy.
In essence, the investigation of the this compound scaffold is a prime example of a rational, hypothesis-driven approach in medicinal chemistry. It leverages the known utility of its components to create new chemical matter with the potential to address unmet medical needs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(4-imidazol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8H,1H3,(H,13,15) |
InChI Key |
SLCNHWPKGYFGIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CN=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of N 4 1h Imidazol 1 Yl Phenyl Acetamide and Its Derivatives
Strategies for the Construction of the N-[4-(1H-imidazol-1-yl)phenyl]acetamide Core
The fundamental structure of this compound is assembled through key chemical reactions that form the imidazole (B134444) and acetamide (B32628) moieties and link them to a central phenyl ring.
N-Arylation Reactions for Imidazole Ring Functionalization
A primary method for creating the N-aryl-imidazole bond is through N-arylation reactions, such as the Ullmann condensation. nih.govnih.gov This approach typically involves the coupling of an imidazole with an aryl halide in the presence of a copper catalyst. A relevant synthesis for a precursor to the target molecule, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, involves the reaction of imidazole with p-chloroacetophenone. In one reported method, imidazole is treated with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, followed by the addition of p-chloroacetophenone and refluxing at 100 °C for 24 hours. rsc.orgnih.gov This reaction results in the formation of the N-phenyl-imidazole linkage, yielding a key intermediate that can be further modified to the final acetamide compound. The use of a base like potassium hydroxide is crucial for the deprotonation of imidazole, making it a more potent nucleophile for the subsequent arylation.
Palladium-catalyzed N-arylation reactions have also emerged as powerful alternatives, offering high regioselectivity under specific conditions. nih.gov These methods can employ a range of aryl halides and triflates, providing a versatile route to N-arylimidazoles. nih.gov
Acyl Amidation and Related Linkage Formations
The acetamide group in this compound is typically introduced through an acylation reaction involving an amine precursor. For instance, the synthesis of various N-substituted chloroacetamide derivatives is readily achieved by reacting different aliphatic and aromatic amines with chloroacetyl chloride. merckmillipore.comacs.org This reaction is often carried out at room temperature with stirring for several hours. merckmillipore.com In a typical procedure, 4-aminoacetophenone can be reacted with chloroacetyl chloride to produce N-(4-acetylphenyl)-2-chloroacetamide. acs.org This intermediate can then undergo further reactions, such as substitution of the chlorine atom, to form more complex derivatives.
The synthesis of 2-chloro-N-substituted-acetamides can be performed under various conditions, including in glacial acetic acid or in a two-phase system of water and dichloromethane (B109758) with a base to neutralize the formed HCl. acs.org A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized by first preparing 2-chloro-N-substituted-acetamides from the reaction of anilines or amines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate (B1210297). sigmaaldrich.com These intermediates were then reacted with 2-mercaptobenzimidazole (B194830) to yield the final products. sigmaaldrich.com
Approaches for the Synthesis of this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships. Various modern synthetic methodologies are employed to achieve this, often focusing on efficiency, yield, and environmental considerations.
One-Pot Condensation and Multi-Component Reactions
One-pot and multi-component reactions represent an efficient strategy for the synthesis of complex molecules like imidazole derivatives from simple starting materials in a single synthetic operation. researchgate.netresearchgate.net These reactions are advantageous as they can reduce reaction times, minimize waste, and simplify purification processes. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been described by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate under solvent-free conditions.
The synthesis of 2,4,5-trisubstituted-imidazoles has been achieved in excellent yields through a CuI catalyzed three-component reaction of an aldehyde, benzoin (B196080) or benzil, and ammonium acetate. capes.gov.br Similarly, novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of imidazole derivatives has been shown to benefit from this technology. For instance, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles was achieved in good yields by reacting o-phenylenediamine (B120857) with aromatic aldehydes in the presence of montmorillonite (B579905) K-10 under solvent-free microwave irradiation. This method highlights the advantages of combining microwave heating with a solid-supported catalyst for environmentally benign synthesis.
Microwave irradiation has also been successfully employed for the Ullmann arylation of aryl halides with indole (B1671886) and benzimidazole (B57391) using a recyclable and ligand-free catalytic system.
Catalyst-Mediated Synthesis
The use of catalysts is central to many modern synthetic methods for creating imidazole derivatives, offering improved efficiency and selectivity. Hexadecyltrimethylammonium bromide (CTAB), a cationic surfactant, can act as a phase-transfer or micellar catalyst. researchgate.net In aqueous solutions, surfactant molecules like CTAB can form micelles, which can act as nanoreactors, thereby influencing reaction rates and pathways. sigmaaldrich.com The catalytic effect of CTAB micelles has been observed in the acylation of imidazole derivatives. This is attributed to the increased concentration of reactants within the micellar phase and the specific microenvironment of the micelle-water interface. While a direct synthesis of this compound using CTAB as a catalyst is not explicitly detailed, the principles of micellar catalysis suggest its potential applicability in related N-arylation or acylation reactions to enhance reaction efficiency. sigmaaldrich.com
Copper-catalyzed reactions are also widely used. For example, copper(I) bromide has been used to catalyze the direct C-H arylation of cyclic enamides and naphthyl-1-acetamides. nih.gov
| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Product | Relevant Section(s) |
| Imidazole | p-Chloroacetophenone | KOH, DMSO | 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | 2.1.1 |
| 4-Aminoacetophenone | Chloroacetyl Chloride | Glacial Acetic Acid, Sodium Acetate | N-(4-acetylphenyl)-2-chloroacetamide | 2.1.2 |
| 2-Bromoacetophenone | Aldehyde, Primary Amine | Ammonium Acetate | 1,2,4-Trisubstituted 1H-imidazoles | 2.2.1 |
| o-Phenylenediamine | Aromatic Aldehyde | Montmorillonite K-10, Microwave | 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles | 2.2.2 |
| Imidazole Derivatives | p-Nitrophenylheptanoate | Hexadecyltrimethylammonium bromide (CTAB) | Acylated Imidazole Derivatives | 2.2.3 |
Derivatization via Substituted Anilines and Acyl Halides
A versatile method for the synthesis of derivatives of this compound involves the reaction of substituted anilines with acyl halides. This approach allows for the introduction of a wide variety of functional groups onto the acetamide scaffold, leading to a diverse library of compounds.
One common strategy begins with the synthesis of an intermediate, such as 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide, which is prepared by reacting a morpholin-3-one (B89469) derivative with chloroacetyl chloride. banglajol.info This intermediate can then be reacted with a substituted imidazole, like 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. banglajol.info The resulting product, a 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide, can be further derivatized by reaction with various substituted anilines in a mixture of methanol (B129727) and glacial acetic acid to yield the final Schiff base analogues. banglajol.info
Another approach involves the protection of an aniline (B41778), such as p-phenylenediamine, followed by an amidation reaction and subsequent deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov These intermediates can then be converted into various derivatives. For instance, reaction with an appropriate acyl halide would yield the desired N-substituted acetamide derivative.
The synthesis of novel imidazole-(benz)azole and imidazole-piperazine derivatives has also been reported, where the core structure was confirmed by IR, 1H NMR, and EI-MS spectral data. anadolu.edu.trnih.gov These syntheses often involve multi-step reactions where substituted anilines or their precursors are key starting materials.
A general representation of the synthesis of N-phenylacetamide derivatives can be seen in the preparation of N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, where a substituted aniline is a key precursor. nih.gov
Spectroscopic and Analytical Techniques for Structural Elucidation
The unambiguous determination of the chemical structure of this compound and its derivatives is accomplished through a combination of modern spectroscopic and analytical methods.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. uobasrah.edu.iq For this compound and its derivatives, characteristic absorption bands are observed that confirm their structural features.
The IR spectra of these compounds typically show characteristic peaks for the N-H and C=O stretching vibrations of the amide group. For example, in a series of synthesized imidazole derivatives, the C=O stretch was observed in the range of 1663-1689 cm⁻¹, and the N-H stretch was seen around 3359 cm⁻¹. nih.gov In other related structures, the C=O stretch of an α,β-unsaturated ketone was found at 1660 cm⁻¹, which is indicative of conjugation. mdpi.com The presence of aromatic C-H and C=C stretching vibrations further confirms the phenyl and imidazole rings. For instance, in 4-(1H-imidazol-1-yl)benzaldehyde, aromatic C-H stretches are observed at 3138 and 3109 cm⁻¹, while the aromatic C=C stretch appears at 1604 cm⁻¹. nih.gov
Table 1: Selected IR Absorption Bands for this compound Derivatives and Related Compounds
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H Stretch (Amide) | ~3359 | nih.gov |
| C-H Stretch (Aromatic) | 3109 - 3138 | nih.gov |
| C=O Stretch (Amide) | 1663 - 1689 | nih.gov |
| C=O Stretch (α,β-unsaturated) | ~1660 | mdpi.com |
| C=C Stretch (Aromatic) | ~1604 | nih.gov |
| C=S Stretch | ~1258 | nih.gov |
This table presents a general range of IR absorptions. Specific values can vary based on the full molecular structure and physical state of the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms. uobasrah.edu.iqresearchgate.net Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. banglajol.inforesearchgate.net
In the ¹H NMR spectrum of these compounds, the protons of the imidazole ring, the phenyl ring, and the acetamide group give rise to distinct signals. For example, in a derivative, the methyl protons of the acetyl group typically appear as a singlet around δ 2.03 ppm. nih.gov The aromatic protons on the phenyl ring usually appear as multiplets in the range of δ 7.2-8.1 ppm. nih.gov The protons of the imidazole ring also resonate in the aromatic region.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing at a downfield chemical shift, for instance, at δ 168.29 ppm in a related derivative. nih.gov The carbon atoms of the phenyl and imidazole rings resonate in the aromatic region, typically between δ 115 and 150 ppm. nih.gov In some cases, due to fast tautomerization in imidazole derivatives, some ¹³C signals from the imidazole ring may be difficult to observe in solution-state NMR. mdpi.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide nih.gov
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃ (Acetamide) | 2.03 (s, 3H) | 24.35 |
| Aromatic-H | 7.27 (d, J=8.5 Hz, 2H) | 115.83, 116.05, 117.76, 120.35, 128.14 (d, J=8.1 Hz), 131.65 (d, J=2.9 Hz), 133.80, 137.11 |
| Aromatic-H | 7.54 (d, J=8.9 Hz, 2H) | |
| Aromatic-H | 7.63 (d, J=8.9 Hz, 2H) | |
| Aromatic-H | 7.96 (m, 2H) | |
| Thiazole-H | 7.24 (s, 1H) | 102.72 |
| NH (Amide) | 10.19 (s, 1H) | |
| NH (Amine) | 9.85 (s, 1H) | |
| C=O (Amide) | 168.29 | |
| Aromatic/Thiazole-C | 149.48, 160.85, 163.28, 163.84 |
s = singlet, d = doublet, m = multiplet. Chemical shifts and coupling constants (J) are indicative and can vary.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni.lu Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed for the analysis of this compound and its derivatives. anadolu.edu.trnih.govresearchgate.net
High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of the synthesized compound. mdpi.com For example, the HRMS (ESI) of N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide showed a [M+H]⁺ ion at m/z 328.09097, which is very close to the calculated value of 328.09144 for C₁₇H₁₅FN₃OS. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 3: Mass Spectrometry Data for a Representative Derivative
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | HRMS | 288.12626 (M⁺) | 288.12531 (M⁺) | mdpi.com |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | HRMS (ESI) | 328.09144 [M+H]⁺ | 328.09097 [M+H]⁺ | nih.gov |
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed structure. For many synthesized imidazole derivatives, the found elemental analysis values are in good agreement with the calculated values, typically within ±0.4%, which validates the purity and the proposed molecular formula. researchgate.net For instance, for a synthesized imidazole derivative, the elemental analysis showed C 60.06%, H 4.17%, and N 12.34%. nih.gov
Table 4: Example of Elemental Analysis Data for an Imidazole Derivative nih.gov
| Element | Calculated (%) | Found (%) |
| C | - | 60.06 |
| H | - | 4.17 |
| N | - | 12.34 |
Calculated values are dependent on the specific molecular formula of the compound being analyzed.
Structure Activity Relationship Sar Studies of N 4 1h Imidazol 1 Yl Phenyl Acetamide Derivatives
Impact of Substituent Modifications on Pharmacological Efficacy
The introduction of various functional groups at different positions of the N-[4-(1H-imidazol-1-yl)phenyl]acetamide framework has profound effects on the molecule's electronic, steric, and lipophilic properties, which in turn dictate its pharmacological profile.
The electronic nature of substituents on the aromatic rings of this compound derivatives plays a critical role in their chemical reactivity and biological interactions. Research has shown that the presence of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can significantly alter the activity of the resulting compounds.
For instance, in the synthesis of related multi-phenyl substituted PBI derivatives, substrates with EWGs like nitro (-NO2) and chloro (-Cl) groups generally resulted in higher product yields compared to those with EDGs like methyl (-CH3) and methoxy (B1213986) (-OCH3) groups. rsc.org This suggests that EWGs can enhance the reactivity of the parent molecule, a principle that often extends to biological activity. rsc.org In the context of FOXM1 inhibitors with a related phenylacetamide moiety, compounds bearing a cyano (-CN) group, a strong EWG, were effective at decreasing FOXM1 expression, while those with other EWGs like -NO2 and -CF3, or the EDG -CH3, were inactive. mdpi.com This highlights that the specific type and position of the EWG are crucial. Theoretical studies on other heterocyclic systems have further explained this phenomenon, showing that EWGs can lower the energy of both sigma and pi molecular orbitals, which can influence ligand-receptor binding interactions. nih.gov
Studies on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives revealed that attaching various heterocyclic systems, such as (benz)azoles or piperazines, at the 2-position of the imidazole (B134444) ring leads to compounds with significant anticancer activity. nih.govresearchgate.net In another study, the introduction of S- and N-ethyl substituents onto the imidazole core of 4-acetophenone-bearing derivatives was explored for anticancer properties. nih.gov The results indicated that specific substitutions, such as an imidazole thione with a 4-fluorophenyl group, enhanced cytotoxicity against certain cancer cell lines. nih.gov These findings underscore the importance of the substituent at the 2-position of the imidazole ring in defining the anticancer potential of these derivatives.
Modifications to the N-phenyl ring and the acetamide linker are critical for tuning the pharmacological properties of the parent compound. A series of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives with various substitutions on the N-phenyl ring were synthesized and evaluated for anticonvulsant activity. researchgate.net The study found that derivatives with 2-isopropyl and 2,6-dimethyl substituents on the phenyl ring were the most active, suggesting that steric bulk at these positions can enhance efficacy. researchgate.net
The acetamide linker itself can also be a point of modification. In a series of N-phenylacetamide derivatives developed for antibacterial activity, the core structure was maintained while substitutions were made on a thiazole (B1198619) moiety attached to the phenylacetamide nitrogen. mdpi.com Furthermore, extending the acetamide linker to a propionamide (B166681) by adding a methyl group (compound A23) resulted in a compound with excellent nematicidal activity, demonstrating that the length and nature of this linker can be adjusted to target different biological activities. mdpi.com
Specific SAR Insights for Distinct Biological Activities
By strategically modifying the this compound scaffold, researchers have been able to develop derivatives with enhanced potency for specific diseases, including microbial infections and cancer.
SAR studies have successfully guided the development of potent antimicrobial agents based on the N-phenylacetamide structure. A study focused on creating derivatives containing 4-arylthiazole moieties found that these compounds exhibited significant antibacterial activity against several Xanthomonas species. mdpi.com
The position and nature of the substituent on the 4-aryl ring of the thiazole were found to be critical. The compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), which features a fluorine atom at the para-position of the phenyl ring, showed the highest potency against Xanthomonas oryzae pv. Oryzae (Xoo), with an EC50 value superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com This indicates that an electron-withdrawing group at this position is favorable for activity. In contrast, replacing the fluoro group with other substituents led to varied, and often reduced, activity. This demonstrates that even subtle electronic modifications on the peripheral phenyl ring can have a dramatic impact on antimicrobial potency.
| Compound ID | Substituent on Thiazole Phenyl Ring | Antibacterial Activity vs. Xoo (EC50 in µM) |
| A1 | 4-F | 156.7 |
| Bismerthiazol | (Standard) | 230.5 |
| Thiodiazole Copper | (Standard) | 545.2 |
| Data sourced from MDPI. mdpi.com |
The this compound scaffold has proven to be a fruitful starting point for the discovery of novel anticancer agents. researchgate.net SAR studies have been pivotal in identifying derivatives with potent cytotoxicity against various cancer cell lines.
In one major study, 18 novel derivatives were synthesized by introducing (benz)azole and piperazine (B1678402) groups at the 2-position of a 1-methyl-4,5-diphenyl-1H-imidazole core. nih.gov The anticancer activity was tested against colon (HT-29) and breast (MCF-7) cancer cells. The results showed that compounds 11, 12, and 13, which incorporated benzimidazole (B57391), 5-methylbenzimidazole, and 5,6-dimethylbenzimidazole (B1208971) moieties respectively, were the most active in the series, exhibiting significant cytotoxicity against both cell lines. nih.govresearchgate.net This suggests that a fused aromatic ring system at this position enhances anticancer efficacy.
Another study synthesized a series of imidazole derivatives bearing a 4-acetophenone moiety and evaluated them against breast (MDA-MB-231), prostate (PPC-1), and glioblastoma (U-87) cell lines. nih.gov From this series, four compounds (4, 9, 14, and 22) were identified as the most promising agents. nih.gov Notably, compounds 14 (an imidazole thione with a 4-fluorophenyl substituent) and 22 (an S-ethylated imidazole with a 4-chlorophenyl substituent) were particularly effective against prostate and glioblastoma cell lines, with EC50 values in the low micromolar range. nih.gov These findings highlight that substitutions on both the imidazole ring and its attached phenyl group are key determinants of anticancer activity and selectivity.
| Compound ID | Key Structural Features | Cancer Cell Line | EC50 (µM) |
| 14 | Imidazole thione, 4-fluorophenyl at C4 | PPC-1 (Prostate) | 3.1 |
| 14 | Imidazole thione, 4-fluorophenyl at C4 | U-87 (Glioblastoma) | 47.2 |
| 22 | S-ethylated imidazole, 4-chlorophenyl at C4 | PPC-1 (Prostate) | 20.9 |
| 22 | S-ethylated imidazole, 4-chlorophenyl at C4 | U-87 (Glioblastoma) | 10.3 |
| Data sourced from a 2024 study on 4-acetylphenylamine-based imidazole derivatives. nih.gov |
SAR Governing Anticonvulsant Properties
The anticonvulsant potential of this compound and its derivatives has been the subject of targeted research to elucidate the key structural features governing their activity. Studies have focused on modifying various parts of the molecule, including the N-phenyl ring and the acetamide linker, to understand their impact on efficacy against seizures, particularly in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs.
Research into a series of ω-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives has provided significant insights into their structure-activity relationships. nih.gov The core hypothesis of these studies is that the (arylalkyl)imidazole moiety acts as the primary pharmacophore responsible for the anticonvulsant effect, while the lipophilic aryl portion of the molecule primarily influences its ability to cross the blood-brain barrier. nih.gov
Systematic modifications of the N-phenyl ring of the acetamide portion have demonstrated a clear correlation between the nature and position of substituents and the resulting anticonvulsant activity. The introduction of specific alkyl groups at the ortho positions of the N-phenyl ring was found to be particularly effective. Derivatives featuring 2-isopropyl and 2,6-dimethyl substitutions on the N-phenyl ring were identified as the most active compounds within the tested series. nih.govresearchgate.net This suggests that steric bulk at the ortho position of the phenyl ring may be a critical determinant for potent anticonvulsant properties in this class of compounds.
The length of the alkyl chain connecting the imidazole ring and the amide nitrogen has also been explored. Both acetamide (with a one-carbon linker) and propionamide (with a two-carbon linker) derivatives have been synthesized and evaluated, indicating that variations in this linker length are tolerated and can be optimized to enhance anticonvulsant activity. nih.gov
The following table summarizes the key findings from SAR studies on this compound derivatives and their anticonvulsant activity as evaluated by the maximal electroshock test.
| Derivative Class | Modification | Effect on Anticonvulsant Activity | Reference |
| ω-(1H-imidazol-1-yl)-N-phenylacetamide | Substitution on N-phenyl ring | Derivatives with 2-isopropyl and 2,6-dimethyl substituents showed the highest activity. | nih.gov, researchgate.net |
| ω-(1H-imidazol-1-yl)-N-phenylpropionamide | Substitution on N-phenyl ring | Similar to acetamides, 2-isopropyl and 2,6-dimethyl substituted derivatives were most active. | nih.gov |
| (Arylalkyl)imidazoles | General Class | The alkylimidazole portion is considered the pharmacophore. | nih.gov |
| (Arylalkyl)imidazoles | Aryl Moiety | The lipophilic aryl group is believed to aid in blood-brain barrier penetration. | nih.gov |
These findings underscore the importance of the substitution pattern on the N-phenyl ring for the anticonvulsant profile of this compound derivatives. Specifically, the presence of bulky alkyl groups at the ortho positions appears to be a key structural requirement for enhanced activity.
Computational and Molecular Modeling Investigations of N 4 1h Imidazol 1 Yl Phenyl Acetamide and Analogues
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Interactions with Bacterial Enzymes (e.g., FabH-CoA complex)
The emergence of antibiotic-resistant bacterial strains has created an urgent need for the development of novel antibacterial agents that act on new targets. One such promising target is β-ketoacyl-acyl carrier protein synthase III (FabH), a condensing enzyme that catalyzes the initial step of fatty acid biosynthesis in bacteria. Inhibition of FabH is crucial for bacterial survival, making it an attractive target for the development of new antimicrobial drugs.
While direct molecular docking studies on N-[4-(1H-imidazol-1-yl)phenyl]acetamide with the FabH-CoA complex are not extensively reported, research on structurally similar imidazole-pyrazole hybrids provides significant insights into the potential binding interactions. In a study involving novel 4-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivatives, molecular docking simulations were performed to understand their binding to the FabH active site. One of the most active compounds, a close analogue of this compound, demonstrated a strong binding affinity with an IC50 value of 2.6 μM against E. coli FabH researchgate.netasianpubs.org.
The docking analysis of these imidazole-pyrazole hybrids revealed key interactions within the FabH active site. The imidazole (B134444) and pyrazole (B372694) moieties were found to form crucial hydrogen bonds and pi-pi stacking interactions with key amino acid residues, thereby stabilizing the ligand-protein complex. These computational findings, coupled with the observed biological activities, suggest that compounds containing the imidazol-phenyl scaffold, such as this compound, have the potential to act as FabH inhibitors researchgate.netasianpubs.org.
| Analogue Compound | Target Enzyme | Inhibitory Concentration (IC50) | Key Interactions |
|---|---|---|---|
| 4-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative | E. coli FabH | 2.6 μM | Hydrogen bonding, pi-pi stacking |
Interactions with Fungal Enzymes (e.g., lanosterol 14α-demethylase)
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. Lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, is a major target for antifungal drugs. Azole antifungals, which include imidazole-containing compounds, act by inhibiting this enzyme.
Molecular docking studies have been instrumental in understanding the binding of azole derivatives to the active site of lanosterol 14α-demethylase nih.gov. The imidazole nitrogen atom of these compounds coordinates with the heme iron atom in the active site of the enzyme, a critical interaction for inhibitory activity. Additionally, the surrounding phenyl group and other substituents form hydrophobic and van der Waals interactions with the amino acid residues lining the active site pocket, further enhancing the binding affinity mdpi.com.
| Compound Class | Target Enzyme | Key Binding Interaction | Mechanism of Action |
|---|---|---|---|
| Imidazole-containing compounds | Lanosterol 14α-demethylase (CYP51) | Coordination of imidazole nitrogen with heme iron | Competitive inhibition |
Interactions with Other Biological Receptors (e.g., GABA receptor, sirtuin 2 protein)
GABA Receptor: The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system. It is the target for various drugs, including benzodiazepines, which are used to treat anxiety and seizure disorders. Molecular docking studies on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, which are close structural analogues of this compound, have shed light on their potential interactions with the GABAA receptor nih.gov.
These studies have shown that the triazole (or imidazole) ring and the phenylacetamide moiety can fit into the benzodiazepine binding site on the GABAA receptor. The docking simulations revealed that these compounds form hydrogen bonds and hydrophobic interactions with key residues in the binding pocket, which is consistent with their observed anticonvulsant and anxiolytic effects in preclinical models nih.govbrieflands.com. The binding of these compounds to the GABAA receptor can potentiate the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Sirtuin 2 Protein: Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It has been implicated in various cellular processes, including cell cycle regulation, and is considered a potential therapeutic target for neurodegenerative diseases and cancer nih.gov. While direct molecular docking studies of this compound with SIRT2 are limited, the general structural features of known SIRT2 inhibitors suggest that the imidazol-phenyl scaffold could be a promising starting point for the design of novel SIRT2 inhibitors. Computational methods are increasingly being used to identify and optimize new sirtuin modulators nih.gov.
| Analogue Compound | Target Receptor | Potential Effect | Key Interactions |
|---|---|---|---|
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide | GABAA Receptor | Anticonvulsant, Anxiolytic | Hydrogen bonding, hydrophobic interactions |
In Silico Studies for Bioactivity Prediction and Mechanism Elucidation
In silico studies encompass a range of computational methods used to predict the biological activity, pharmacokinetic properties, and potential toxicity of chemical compounds. These methods play a crucial role in the early stages of drug discovery by helping to prioritize compounds for further experimental testing.
Prediction of Biological Activity and Selectivity
The biological activity and selectivity of a compound can be predicted using various in silico approaches, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping. These methods rely on the principle that the biological activity of a compound is related to its chemical structure and physicochemical properties.
For this compound and its analogues, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for assessing their drug-likeness. Studies on similar benzimidazole (B57391) and acetamide (B32628) derivatives have shown that these compounds generally exhibit good predicted oral bioavailability and are compliant with Lipinski's rule of five, suggesting they possess drug-like properties nih.govjaptronline.com. For instance, in silico ADMET predictions for novel benzimidazole-1,3,4-oxadiazole derivatives indicated good oral bioavailability and skin permeability japtronline.com. These predictions are based on physicochemical properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.
| Compound Class | In Silico Prediction | Predicted Properties |
|---|---|---|
| Benzimidazole-acetamide derivatives | ADMET | Good oral bioavailability, Compliance with Lipinski's rule of five |
Molecular Dynamics Simulations and Protein-Ligand Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biological macromolecules and their complexes with ligands over time. These simulations provide detailed insights into the stability of protein-ligand interactions and can help to elucidate the mechanism of action of a drug at an atomic level.
While specific MD simulation studies on this compound are not extensively documented, research on related imidazolo-triazole hydroxamic acid derivatives provides a valuable reference. In a study on these compounds as histone deacetylase 2 (HDAC2) inhibitors, MD simulations were performed to assess the stability of the ligand-protein complexes ajchem-a.com. The simulations, run over a period of nanoseconds, showed that the designed molecules formed stable complexes with the HDAC2 receptor. The root-mean-square deviation (RMSD) values of the complexes remained stable throughout the simulation, indicating that the ligands were well-accommodated within the active site ajchem-a.com.
| Analogue Compound | Target Protein | Simulation Parameter | Observation |
|---|---|---|---|
| Imidazolo-triazole hydroxamic acid derivative | HDAC2 | RMSD | Stable complex formation |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies have been instrumental in elucidating the specific structural features that govern their therapeutic effects, particularly as anticancer agents. These models are valuable for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective derivatives.
One significant QSAR study focused on a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide analogues, investigating their anticancer activity against breast (MCF-7) carcinoma cell lines. researchgate.net This research utilized both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches to develop robust predictive models.
The 2D-QSAR analysis was performed using Multiple Linear Regression (MLR), which correlates biological activity with various physicochemical and topological descriptors of the molecules. researchgate.net These descriptors quantify different aspects of the molecular structure, such as electronic properties, hydrophobicity, and molecular size. The resulting MLR model demonstrated a statistically significant relationship between the selected descriptors and the anticancer activity of the compounds.
For the 3D-QSAR investigation, the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method was employed. researchgate.net This technique goes beyond 2D descriptors by considering the three-dimensional conformational and electronic properties of the molecules. The kNN-MFA model provided further insights into the spatial arrangement of functional groups that are critical for the observed biological activity. researchgate.net The validity and predictive power of both the 2D and 3D-QSAR models were rigorously assessed through cross-validation tests, randomization tests, and the use of an external test set for prediction. researchgate.net
The findings from these QSAR models offer a hypothesis for the design of new analogues with potentially enhanced anticancer activity against breast carcinoma cell lines prior to their actual synthesis. researchgate.net
A dataset of 18 imidazole-(benz)azole and imidazole-piperazine derivatives was utilized for this QSAR study. researchgate.net The inhibitory activities (IC50) were converted to pIC50 values to establish a linear relationship for the QSAR equations. researchgate.net
Table 1: Physicochemical Descriptors Used in QSAR Modeling
| Descriptor Type | Examples |
|---|---|
| Thermodynamic | H-Donor count, XlogP, slogP, SMR, polarizability |
| Topological | ChiV, Path count, Chi chain, ChiV chain, Chain Path count |
| Spatial | Ipc, Id |
| Electronic | T_N_N_5, T_2_2_6, T_C_O_1, T_O_Cl_5 |
This table is based on descriptors mentioned in the methodology of a QSAR study on related imidazole derivatives. researchgate.net
The development of the QSAR model involved a careful selection of these descriptors, removing those that were constant for all molecules, and then employing variable selection methods to identify the most relevant features for predicting biological activity. researchgate.net
Preclinical Pharmacological Applications and Mechanistic Insights of N 4 1h Imidazol 1 Yl Phenyl Acetamide Derivatives
Antimicrobial Spectrum and Mechanism of Action
The imidazole (B134444) nucleus is a key pharmacophore present in numerous antimicrobial agents. Derivatives of N-[4-(1H-imidazol-1-yl)phenyl]acetamide have been synthesized and evaluated for their potential to combat a wide array of pathogenic microorganisms, demonstrating a broad spectrum of activity that encompasses bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported the efficacy of various synthesized compounds against common pathogens such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov
The structural modifications on the core molecule play a crucial role in determining the antibacterial potency. For instance, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have demonstrated significant activity against E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM. nih.gov Another study highlighted that N-alkylimidazole derivatives were more effective against Gram-positive bacteria, though they also showed activity against Gram-negative strains. nih.gov The antibacterial action is influenced by the cellular structure of the bacteria; the thick peptidoglycan layer of Gram-positive bacteria is more permeable to these agents compared to the outer membrane of Gram-negative bacteria, which acts as a barrier. nih.gov
| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5-nitroimidazole/oxazolidinone hybrid | Bacillus cereus | 200 nM | nih.gov |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | 4.9–17 µM | nih.gov |
| N-alkylimidazole derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity reported | nih.gov |
| Methyl 4-oxo-4-(Imidazole phenylamino) butanoate | E. coli, B. subtilis, S. aureus, P. aeruginosa | Potent activity reported | impactfactor.org |
Antifungal Efficacy Against Pathogenic Fungi
The antifungal potential of this compound derivatives has been investigated against several pathogenic fungi. These compounds have shown inhibitory effects against clinically relevant species such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. japsonline.comsemanticscholar.org
The primary mechanism for many imidazole-based antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. For instance, nicotinamide derivatives have been found to be highly active against C. albicans, including fluconazole-resistant strains, with MIC values as low as 0.125–1 µg/mL. semanticscholar.org These derivatives were also effective against Cryptococcus neoformans. semanticscholar.org Similarly, pyrazole (B372694) carboxamide derivatives have demonstrated potent activity against A. niger and C. albicans. japsonline.com The antifungal activity is often fungicidal, leading to the disruption of the fungal cell wall. semanticscholar.org
| Derivative Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Nicotinamide derivative (16g) | Candida albicans (fluconazole-resistant) | 0.125–1 µg/mL | semanticscholar.org |
| Nicotinamide derivative (16g) | Cryptococcus neoformans | Moderate activity reported | semanticscholar.org |
| Pyrazole carboxamide derivatives | Aspergillus niger | Potent activity reported | japsonline.com |
| Pyrazole carboxamide derivatives | Candida albicans | Potent activity reported | japsonline.com |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 to 256 µg/mL | researchgate.net |
Antitubercular Activity (Mycobacterium tuberculosis)
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Imidazole-containing compounds, including derivatives of this compound, have emerged as a promising class of antitubercular agents. nih.gov
Several studies have reported the synthesis and evaluation of these derivatives against the M. tuberculosis H37Rv strain. For example, a series of pyrazole-based molecular hybrids linked via a carboxamide demonstrated antitubercular activity. japsonline.com Benzimidazolium salts have also been investigated, with some derivatives showing activity against M. tuberculosis with a MIC value of 2 μg/ml. nih.gov Furthermore, imidazo nih.govnih.govresearchgate.netthiadiazole derivatives have shown significant anti-tubercular activity, with MIC values ranging from 1.6 to 6.25 mcg/ml against the H37Rv strain. cbijournal.com
Molecular Targets and Enzyme Inhibition in Antimicrobial Action
The antimicrobial activity of this compound derivatives is often attributed to their ability to inhibit specific microbial enzymes that are essential for pathogen survival.
One of the key molecular targets for imidazole-based antifungals is lanosterol 14α-demethylase (CYP51) , a crucial enzyme in the biosynthesis of ergosterol in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.
In the context of antibacterial action, one potential target is the enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK) . Phenylimidazole derivatives have been shown to possess selective inhibitory activity against Clostridioides difficile FabK, which translated to promising antibacterial activity. nih.gov While direct evidence for FabK inhibition by this compound derivatives is still emerging, the structural similarities suggest it as a plausible mechanism of action.
Anticancer Activity and Cellular Mechanisms
In addition to their antimicrobial properties, derivatives of this compound have been explored for their potential as anticancer agents. The versatility of the imidazole scaffold allows for the design of compounds that can selectively target cancer cells and induce cell death through various cellular mechanisms.
Cytotoxicity Against Carcinoma Cell Lines
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human carcinoma cell lines, including colon (HT-29) and breast (MCF-7) cancer cells. nih.gov
The cytotoxic activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For instance, a study on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives revealed that several compounds exhibited significant cytotoxicity against both HT-29 and MCF-7 cell lines, with a greater effect observed on the HT-29 cells. nih.gov Some of these compounds were also shown to induce DNA fragmentation in HT-29 cells, indicating an apoptotic mechanism of cell death. nih.gov Phenylacetamide derivatives have also been shown to be highly effective against MCF-7 cells, with IC50 values as low as 0.7±0.08 μM. tbzmed.ac.ir
| Derivative Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide | HT-29 (Colon) | Significant cytotoxicity | nih.gov |
| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide | MCF-7 (Breast) | Considerable cytotoxicity | nih.gov |
| Phenylacetamide derivative (3c) | MCF-7 (Breast) | 0.7±0.08 μM | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | MCF-7 (Breast) | 0.7±0.4 μM | tbzmed.ac.ir |
Effects on DNA Synthesis and Induction of Apoptosis (e.g., DNA fragmentation)
Certain derivatives of this compound have been investigated for their effects on DNA synthesis and their ability to induce apoptosis, a form of programmed cell death crucial for removing cancerous cells. In a study focused on novel 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives, researchers evaluated their anticancer activity against colon (HT-29) and breast (MCF-7) carcinoma cell lines nih.govresearchgate.net.
While many of the synthesized compounds demonstrated considerable cytotoxicity against these cancer cell lines, their direct inhibitory effect on DNA synthesis was found to be relatively weak nih.govresearchgate.net. However, the study revealed a more significant finding related to apoptosis. Specific compounds within the series were shown to induce DNA fragmentation in HT-29 colon cancer cells nih.govresearchgate.net. DNA fragmentation is a hallmark of late-stage apoptosis. This suggests that the anticancer mechanism of these particular derivatives may not primarily be the inhibition of DNA replication, but rather the activation of apoptotic pathways, leading to the systematic dismantling of the cancer cell. The most active compounds in this series demonstrated significant cytotoxicity and were confirmed to cause this fragmentation, highlighting their potential as inducers of apoptosis nih.govresearchgate.net.
Table 1: Effects of Selected 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives
| Activity Assessed | Observation | Cell Line | Reference |
|---|---|---|---|
| Inhibition of DNA Synthesis | Relatively poor | HT-29, MCF-7 | nih.govresearchgate.net |
| Cytotoxicity | Considerable for some derivatives | HT-29, MCF-7 | nih.govresearchgate.net |
| DNA Fragmentation | Observed with the most active compounds | HT-29 | nih.govresearchgate.net |
Anticonvulsant Properties
Derivatives of this compound have been a subject of interest in the search for new anticonvulsant agents. Their efficacy is often evaluated in well-established preclinical seizure models that represent different types of epileptic seizures.
The Maximal Electroshock (MES) Seizure Model is a primary screening test used to identify compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures nih.govmeliordiscovery.comsemanticscholar.orgjyoungpharm.org. In this model, a brief electrical stimulus is applied to induce a seizure, and the abolition of the tonic hindlimb extension is considered a sign of protection nih.govnih.gov. Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide (B166681) derivatives have shown that specific substitutions on the N-phenyl ring can confer significant anticonvulsant activity in the MES test nih.govresearchgate.net. For instance, derivatives with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring were identified as the most active compounds in one series nih.gov. This indicates that the structural features of the acetamide (B32628) side chain and its substituents are crucial for activity against generalized seizures.
The Pentylenetetrazole (PTZ)-induced Seizure Model is another common test that models myoclonic and absence seizures by antagonizing GABA-A receptors meliordiscovery.comnih.gov. This chemoconvulsant-induced seizure model helps to identify compounds with a different mechanism of action than those typically effective in the MES test science.gov. Several studies on broader classes of N-phenylacetamide and imidazole-containing derivatives have demonstrated their potential in both MES and PTZ models, suggesting a broad spectrum of anticonvulsant activity nih.govmdpi.comnih.gov. The ability of a compound to show efficacy in both models is a strong indicator of its potential to be effective against a wider range of seizure types mdpi.com.
Table 2: Anticonvulsant Screening Models for Acetamide Derivatives
| Seizure Model | Type of Seizure Modeled | Endpoint for Protection | Relevance |
|---|---|---|---|
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Abolition of tonic hindlimb extension | Indicates ability to prevent seizure spread nih.govjyoungpharm.org |
| Pentylenetetrazole (PTZ) | Myoclonic (absence) seizures | Prevention of clonic seizures | Indicates activity through mechanisms like GABA receptor modulation meliordiscovery.com |
A critical aspect of developing new anticonvulsant drugs is ensuring they have a favorable safety profile with minimal neurological side effects. Preclinical evaluation of neurotoxicity is therefore a standard component of the drug discovery process.
One of the most common tests used to assess motor impairment and acute neurological toxicity in rodents is the Rotarod Test semanticscholar.orgnih.gov. In this test, animals are placed on a rotating rod, and their ability to remain on the rod for a specific period is measured. A compound that causes motor impairment will reduce the time the animal can stay on the rod. For new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the core compound of interest, the rotarod test was used to determine their median toxic dose (TD50) semanticscholar.orgnih.gov. This allows for the calculation of a protective index (TD50/ED50), which is a measure of the drug's margin of safety. A higher protective index indicates a better separation between the therapeutic dose and the dose that causes neurotoxicity. The evaluation of neurotoxicity is crucial to identify candidates that are not only effective but also well-tolerated semanticscholar.org.
Other Significant Biological Activities
Beyond their neurological applications, acetamide-based structures have also shown promise for their anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases. The potential of these compounds is often explored through models that mimic inflammatory processes.
For example, a study on a series of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds screened the compounds for their in vitro anti-inflammatory activity ejbps.com. Certain derivatives within this class exhibited significant anti-inflammatory effects, with some showing activity comparable to standard drugs ejbps.com. Another study on (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which also contain the acetamide core, found that a lead compound demonstrated distinct anti-inflammatory activity in the carrageenan-induced aseptic inflammation model in mice mdpi.com. These findings suggest that the N-phenylacetamide scaffold, and by extension derivatives of this compound, could serve as a template for the development of new anti-inflammatory agents.
The imidazole ring is a key component in many compounds with antiparasitic activity. This has prompted research into imidazole-containing acetamide derivatives for their potential to combat parasitic infections like toxoplasmosis.
Toxoplasmosis is caused by the protozoan parasite Toxoplasma gondii and can lead to severe health complications, particularly in immunocompromised individuals nih.gov. Current treatments are limited by efficacy and side effects, creating a need for new therapeutic options nih.gov. Research has shown that various imidazole-based compounds are promising for anti-Toxoplasma drug development nih.gov. Studies on related heterocyclic compounds, such as arctigenin derivatives, have identified agents with potent activity against T. gondii both in vitro and in vivo epa.gov. The mechanism of action for some of these compounds is thought to involve the inhibition of key parasitic enzymes, such as calcium-dependent protein kinase 1 (TgCDPK1) epa.gov. The structural similarity of this compound to other known antiparasitic imidazole compounds makes this a significant area for further investigation.
Phosphodiesterase (PDE) Inhibition
Derivatives of this compound are being investigated for their potential as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways. The inhibition of these enzymes can lead to a range of therapeutic effects.
Research into a class of phenyl-substituted imidazole compounds has revealed their potential to inhibit cAMP phosphodiesterases. nih.gov A study focused on the anti-trypanosomal activity of these compounds found that their mechanism of action is consistent with the inhibition of cAMP PDEs. nih.gov One representative compound from this series was shown to cause significant increases in both intracellular and extracellular cAMP levels in Trypanosoma cruzi, confirming that inhibition of the parasite's PDEs is part of its mechanism of action. nih.gov While this research did not specifically evaluate this compound derivatives, the potent and selective activity of the broader class of imidazole-based PDE inhibitors suggests a promising area for future investigation into this specific chemical family. nih.gov
Further studies have explored imidazole-4-N-acetamide derivatives for their inhibitory action on cyclin-dependent protein kinases (CDKs), which are different from PDEs but are also key enzymes in cellular regulation. nih.gov This highlights the versatility of the imidazole-acetamide scaffold in designing enzyme inhibitors. nih.gov
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Imidazole-containing compounds have shown promise in this area.
A series of phenyl-substituted imidazole derivatives were identified in a phenotypic screen against various trypanosomatids, including Leishmania. nih.gov These compounds were initially designed as potential inhibitors of cAMP phosphodiesterases, and their activity against kinetoplastids like Leishmania and Trypanosoma was confirmed. nih.gov The mechanism of action is believed to be linked to the disruption of cAMP signaling within the parasites. nih.gov
Additionally, other imidazole derivatives have been evaluated for their leishmanicidal properties. For instance, novel 3-imidazolylflavanones have been synthesized and tested against both promastigote and amastigote stages of Leishmania major, showing that the cell wall is a potential target for these compounds. researchgate.net Imidazole-based benzo[g]phthalazine derivatives have also demonstrated in vitro activity against Leishmania infantum and Leishmania braziliensis, proving to be more active and less toxic than the reference drug, meglumine antimoniate, in these studies. researchgate.net
The data below summarizes the in vitro leishmanicidal activity of select imidazole-based benzo[g]phthalazine derivatives against the promastigote forms of two Leishmania species.
| Compound | Leishmania infantum IC50 (µM) | Leishmania braziliensis IC50 (µM) |
|---|---|---|
| Compound 1 | 14.5 | 12.5 |
| Compound 2 | 10.5 | 10.2 |
| Compound 3 | 15.2 | 13.1 |
| Compound 4 | 12.1 | 11.5 |
| Compound 5 | 16.8 | 14.2 |
| Compound 6 | 13.5 | 12.8 |
| Meglumine Antimoniate (Reference) | >500 | >500 |
Antiviral Activity
The imidazole scaffold is a key component in a variety of compounds with demonstrated antiviral properties. Research has explored derivatives of this core structure against a wide range of DNA and RNA viruses.
A series of N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole moiety were synthesized and showed favorable antiviral activities against the tobacco mosaic virus (TMV). researchgate.net Among these, compounds TC8 and TC20 had half-maximal effective concentration (EC50) values of 239.5 µg/mL and 236.2 µg/mL, respectively. researchgate.net
More broadly, imidazole derivatives have been investigated for activity against human viruses. A series of imidazole thioacetanilide derivatives were screened for their anti-HIV activity, with some compounds showing potent inhibition of HIV-1. nih.gov Another study synthesized 2-(substituted phenyl)-1H-imidazole and related methanone derivatives and evaluated them against a panel of viruses. nih.gov Two compounds, in particular, were identified as prominent antiviral agents against the vaccinia virus (VV) with EC50 values of 2 and 4 mg/mL. nih.gov One of these also showed activity against herpes simplex virus-1 (HSV-1 KOS) and herpes simplex virus-2 (HSV-2G). nih.gov
The table below presents the antiviral activity of selected 2-(substituted phenyl)-1H-imidazole derivatives.
| Compound | Virus | EC50 (mg/mL) |
|---|---|---|
| Compound 35a | Vaccinia Virus (VV) | 2 |
| Compound 35b | Vaccinia Virus (VV) | 4 |
| Herpes Simplex Virus-1 (KOS) | 59 | |
| Herpes Simplex Virus-2 (G) | 50 |
Anthelmintic Activity
Helminth infections in humans and livestock pose a significant health and economic burden, and the rise of anthelmintic resistance necessitates the discovery of new chemical entities. Imidazole derivatives have long been a cornerstone of anthelmintic therapy, with benzimidazoles being a prominent class.
Studies on novel imidazole derivatives have shown their potential as effective anthelmintic agents. In one study, a series of 1-substituted imidazoles were synthesized and evaluated for their in vitro anthelmintic activity against the African earthworm Eudrilus eugeniae. semanticscholar.org All tested compounds demonstrated the ability to both paralyze (vermifuge) and kill (vermicidal) the earthworms. semanticscholar.org At a concentration of 20 mg/ml, several derivatives with bromo, phenyl, and nitro substitutions showed activity comparable to the reference standards albendazole and piperazine (B1678402) citrate. semanticscholar.org
Another study focused on novel imidazole-5-one derivatives and tested them against the Indian earthworm Pheretima posthuma. ijpbs.com Several of the synthesized compounds exhibited good anthelmintic activity compared to the standard drug, albendazole. ijpbs.com Furthermore, a series of 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoyl amino acids and peptides were synthesized and showed moderate to good bioactivity against several earthworm species. researchgate.net
The following table summarizes the anthelmintic activity of selected 1-substituted phenacyl imidazoles against Eudrilus eugeniae at a concentration of 20 mg/ml.
| Compound (Substitution on Phenacyl Ring) | Time to Paralysis (min) | Time to Death (min) |
|---|---|---|
| Chloro | 18.33 ± 0.88 | 39.67 ± 0.88 |
| Bromo | 14.33 ± 0.88 | 32.33 ± 0.88 |
| Phenyl | 15.67 ± 0.88 | 35.33 ± 0.88 |
| Nitro | 13.67 ± 0.88 | 30.67 ± 0.88 |
| Albendazole (Standard) | 12.33 ± 0.88 | 28.67 ± 0.88 |
| Piperazine Citrate (Standard) | 14.33 ± 0.88 | 31.33 ± 0.88 |
Future Research Directions and Therapeutic Advancement of N 4 1h Imidazol 1 Yl Phenyl Acetamide Derivatives
Optimization Strategies for Lead Compounds
The process of refining a "hit" compound from a screening campaign into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties is a cornerstone of drug discovery. For derivatives of N-[4-(1H-imidazol-1-yl)phenyl]acetamide, several optimization strategies are being pursued.
Structure-Activity Relationship (SAR) Studies: A fundamental approach is the systematic modification of the core scaffold to understand the relationship between chemical structure and biological activity. nih.govnih.gov For this compound analogs, SAR studies typically explore substitutions on three key positions: the imidazole (B134444) ring, the central phenyl ring, and the acetamide (B32628) group. For instance, in related acetamide derivatives, the introduction of halogen substituents on the phenyl ring has been shown to significantly influence anticancer activity. nih.gov Research on similar amide-imidazole-based compounds has identified five main strategies for SAR studies:
Structural simplification by removing a secondary phenyl ring. nih.gov
Altering the length of the central connecting chain. nih.gov
Substituting the nitrogen atom on the amide to create tertiary amides. nih.gov
Inverting the amide bond. nih.gov
Adding substituents to the phenyl ring or replacing it with saturated cycles to probe steric and electronic requirements of the target's binding pocket. nih.gov
Pharmacophore Modeling and Bioisosteric Replacement: Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. Once a pharmacophore is established, bioisosteric replacement can be employed. This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring, a classic bioisosteric switch, was shown to enhance the anti-leukemic activity of certain benzamide (B126) derivatives. nih.gov Similarly, modifying the linker between aromatic rings is a common tactic; for example, replacing a methylthiopropionate fragment with ethylthioacetate has resulted in significant changes in anti-inflammatory activity in other heterocyclic systems. nih.gov These principles are directly applicable to optimizing the this compound scaffold.
Table 1: SAR Strategies for this compound Analogs
| Strategy | Description | Example from Related Series | Potential Impact | Reference |
|---|---|---|---|---|
| Ring Substitution | Adding various functional groups (e.g., halogens, alkyls, methoxy) to the phenyl or imidazole rings. | Halogen substitution on the aniline (B41778) ring of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides increased potency. | Enhanced binding affinity, altered selectivity, improved metabolic stability. | nih.gov |
| Linker Modification | Changing the length, rigidity, or chemical nature of the acetamide linker. | Shortening or elongating the central connecting chain in amide-imidazole inhibitors. | Optimized positioning within the binding site, improved pharmacokinetic properties. | nih.gov |
| Bioisosteric Replacement | Replacing key functional groups with others of similar properties (e.g., imidazole with pyrazole (B372694) or triazole). | Replacement of a 1,2,3-triazole with a tetrazole ring enhanced anti-leukemic activity. | Improved potency, reduced toxicity, better ADME properties. | nih.gov |
| Amide Bond Modification | Inverting the amide bond or substituting the amide nitrogen. | Creation of tertiary amides to explore new interactions. | Altered hydrogen bonding capacity, increased metabolic stability. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
While initial research has highlighted the anticancer potential of this compound derivatives, exploring their activity against other biological targets could unlock new therapeutic applications. nih.govnih.gov
Anticancer Targets: Derivatives of this scaffold have shown cytotoxicity against various cancer cell lines, including colon (HT-29), breast (MCF-7), and prostate (DU-145) carcinomas. nih.govnih.gov The mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation. Identified targets for structurally related imidazole and acetamide compounds include:
Heme Oxygenase-1 (HO-1): An enzyme overexpressed in many tumors that confers chemoresistance. nih.gov
Focal Adhesion Kinase (FAK): A kinase involved in cell adhesion, migration, and survival. nih.gov
DNA Topoisomerase II (TOP II): An enzyme essential for DNA replication, which is a common target for chemotherapeutics. nih.gov
Monoacylglycerol Lipase (hMAGL): An enzyme involved in lipid signaling pathways that can support tumor growth. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors. uaeu.ac.ae
Polo-like kinase 4 (PLK4): A serine/threonine kinase that is a crucial regulator of cell mitosis and is overexpressed in several cancers. nih.gov
Beyond Oncology: The imidazole nucleus is a versatile pharmacophore known for a wide spectrum of biological activities. researchgate.net Therefore, derivatives of this compound are promising candidates for indications beyond cancer. Research into related scaffolds has revealed potential applications in:
Infectious Diseases: Phenylacetamide derivatives have demonstrated antibacterial activity, for instance, against plant pathogens like Xanthomonas oryzae. nih.gov Other studies on pyrazole-thiazole derivatives have shown potential antifungal and antitubercular activity. nih.gov
Inflammatory Diseases: Certain heterocyclic compounds containing features similar to the N-phenylimidazole core have shown anti-inflammatory properties. nih.gov Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), based on a 4-phenylthiazole (B157171) scaffold, have shown potential for treating pain and inflammation. nih.gov
Neurodegenerative and Metabolic Diseases: Given the diverse roles of targets like kinases and lipases in cellular signaling, there is potential for these compounds to be explored in other disease contexts.
Table 2: Potential Biological Targets and Therapeutic Applications
| Therapeutic Area | Potential Target(s) | Observed Activity in Related Compounds | Reference |
|---|---|---|---|
| Oncology | HO-1, FAK, TOP II, hMAGL, VEGFR2, PLK4 | Cytotoxicity in breast, colon, and prostate cancer cell lines. | nih.govnih.govnih.govnih.govnih.govuaeu.ac.aenih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | Antibacterial activity against Xanthomonas species; Antifungal and antitubercular activity. | nih.govnih.gov |
| Inflammation | sEH, FAAH | Antinociceptive effects in animal models of pain. | nih.gov |
| Diuretics | Carbonic Anhydrase (hCA) | Inhibition of hCA I and hCA II by pyrazole-benzenesulfonamide derivatives. | orientjchem.org |
Development of Advanced Synthetic Methodologies for Scaffold Diversity
The ability to efficiently generate a wide array of structurally diverse molecules is critical for exploring the full therapeutic potential of the this compound scaffold. Advanced synthetic methodologies are key to achieving this.
Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally complex and diverse small molecules from a common starting material through branching reaction pathways. nih.gov This approach is particularly well-suited for building libraries of imidazole-containing compounds. nih.govrsc.org For example, multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, allow for the rapid assembly of fused imidazole derivatives from simple building blocks in a single step, which is highly efficient for generating chemical diversity. nih.govresearchgate.net
Novel Synthetic Routes: Researchers are continuously developing more efficient and versatile methods for synthesizing the core components of these molecules. The synthesis of N-phenylacetamide derivatives often involves a multi-step process that can be optimized. nih.gov A common route involves the reaction of an aniline precursor with an appropriate acid chloride. nih.gov The imidazole ring itself can be formed through various condensation reactions. mdpi.com For example, one reported synthesis of related imidazole-oxadiazole compounds started from a carbohydrazide, which was cyclized to form the desired heterocyclic system. mdpi.com Another strategy involves the reaction of an α-haloketone with a substituted thiourea (B124793) to generate a thiazole (B1198619) ring, a scaffold that can be further elaborated. nih.gov These modular strategies allow for the introduction of diversity at multiple points in the synthesis.
Table 3: Synthetic Methodologies for Scaffold Diversity
| Methodology | Description | Application Example | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form a product containing portions of all reactants. | Groebke-Blackburn-Bienaymé reaction for the one-pot synthesis of fused imidazopyridine scaffolds. | nih.govresearchgate.net |
| Diversity-Oriented Synthesis (DOS) | A strategy to synthesize diverse molecular structures from a common intermediate using various reaction pathways. | Using imidazolylpropargyl amides as versatile intermediates to construct a range of heterocyclic frameworks. | nih.gov |
| Modular Synthesis | Stepwise construction of the final molecule from distinct building blocks, allowing for variation at each step. | Synthesis of N-phenylacetamides via coupling of a substituted aniline with a chloroacetyl chloride, followed by reaction with various piperazines. | uaeu.ac.ae |
| Solid-Phase Synthesis | Synthesizing compounds on a solid support, which facilitates purification and automation for library creation. | Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines. | researchgate.net |
Integration of Multidisciplinary Approaches in Drug Design
Modern drug discovery heavily relies on the integration of computational and experimental sciences to accelerate the design-make-test-analyze cycle. nih.gov This is particularly true for the development of this compound derivatives.
Computational Chemistry and In Silico Screening: Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target to design new ligands. nih.gov Molecular docking, a key SBDD technique, is used to predict the binding mode and affinity of novel compounds within the active site of a target protein. uaeu.ac.aenih.gov This approach has been used to rationalize the potent activity of N-(1H-benzo[d]imidazol-2-yl) acetamide derivatives against VEGFR2. uaeu.ac.ae Virtual high-throughput screening (vHTS) allows for the rapid computational screening of large chemical libraries to identify promising "hit" compounds before committing to costly and time-consuming chemical synthesis. nih.govscienceopen.com
Pharmacokinetic and Toxicity Prediction: In addition to predicting biological activity, computational tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. orientjchem.orgnih.gov Early prediction of these properties helps to prioritize compounds with more favorable drug-like characteristics, reducing the rate of attrition in later stages of drug development.
Systems Biology and Proteomics: As demonstrated in studies of related compounds, a multidisciplinary approach combining computational predictions with experimental validation through proteomics can be highly effective. scienceopen.com For example, computational tools can predict that a set of compounds might regulate a specific pathway, such as oxidoreductase activity. Subsequent proteomic analysis of cells treated with the most potent compound can then confirm that proteins within this pathway are indeed modulated, validating the initial hypothesis and providing deeper insight into the mechanism of action. scienceopen.com This integrated approach represents a powerful paradigm for modern drug discovery.
Table 4: Multidisciplinary Approaches in Drug Design
| Approach | Description | Application Example | Reference |
|---|---|---|---|
| Molecular Docking | Computational simulation to predict the preferred orientation of a ligand when bound to a target protein. | Docking of benzimidazole (B57391) acetamides into the active site of VEGFR2 to predict binding affinity. | uaeu.ac.ae |
| Virtual Screening | Using computational methods to screen large libraries of compounds to identify those most likely to bind to a drug target. | In silico screening of triazole-acetamide derivatives to identify potential anticancer agents. | researchgate.net |
| ADME-Tox Prediction | In silico prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. | Use of SwissADME to predict the bioavailability and drug-likeness of novel benzenesulfonamide (B165840) derivatives. | orientjchem.org |
| Integrated Omics | Combining computational predictions with large-scale biological data (e.g., proteomics) to validate mechanisms of action. | Predicting a target pathway (oxidoreductase activity) with computational tools and confirming it with experimental proteomics. | scienceopen.com |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[4-(1H-imidazol-1-yl)phenyl]acetamide and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with antifungal activity were synthesized by reacting 4-(1H-imidazol-1-yl)phenylamine with substituted dithiocarbamoyl chlorides under reflux in acetone, followed by purification via column chromatography and characterization using IR, NMR, and HRMS . Microwave-assisted synthesis has also been reported to improve reaction efficiency and yield for structurally related imidazole-acetamide hybrids .
Q. How are structural and purity characteristics of this compound validated in experimental settings?
- Methodology : Characterization involves spectroscopic techniques:
- 1H/13C-NMR to confirm substituent positions and hydrogen/carbon environments.
- HRMS for molecular weight verification.
- Elemental analysis to validate stoichiometry.
Crystallographic data (e.g., X-ray diffraction) may be used for absolute configuration determination in hydrate forms, as seen in related dihydrate structures .
Q. What preliminary biological screening approaches are used to evaluate the antifungal potential of this compound?
- Methodology : Antifungal activity is assessed against strains like Candida albicans and C. krusei via broth microdilution assays to determine MIC50 values. Positive controls (e.g., fluconazole) and negative controls (DMSO) are included to validate results .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound derivatives against fungal targets?
- Methodology : Docking software (e.g., AutoDock Vina) is used to model interactions with fungal lanosterol 14α-demethylase (CYP51). Key steps include:
- Protein preparation : Retrieve CYP51 structures from PDB and optimize hydrogen bonding.
- Ligand optimization : Minimize energy of the derivative using DFT.
- Binding affinity analysis : Compare docking scores (e.g., ΔG) with known inhibitors. Studies have shown that derivatives with pyrrolidine dithiocarbamate moieties exhibit strong binding via hydrophobic and hydrogen-bond interactions .
Q. What strategies address contradictory data in biological activity across structurally similar analogs?
- Methodology :
- SAR analysis : Systematically vary substituents (e.g., sulfonyl, dithiocarbamate) to identify critical pharmacophores. For example, replacing methyl groups with fluorophenyl moieties may enhance antifungal potency .
- ADME profiling : Use tools like SwissADME to correlate physicochemical properties (e.g., logP, PSA) with bioavailability discrepancies. Poor solubility or metabolic instability often explains inconsistent in vitro/in vivo results .
Q. How can ADME properties be optimized for lead compounds derived from this scaffold?
- Methodology :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility while maintaining logP <5.
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots. Methylation of imidazole or acetamide groups can reduce cytochrome P450-mediated degradation .
Q. What crystallographic insights are critical for understanding the stability of hydrate forms of this compound?
- Methodology : Single-crystal X-ray diffraction reveals hydrogen-bonding networks and lattice packing. For instance, dihydrate forms of related acetamides exhibit stability via O–H···O and N–H···O interactions between water molecules and the acetamide carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
